molecular formula C9H16O3 B2604426 2-(1-Hydroxycycloheptyl)acetic acid CAS No. 99183-12-7

2-(1-Hydroxycycloheptyl)acetic acid

Cat. No.: B2604426
CAS No.: 99183-12-7
M. Wt: 172.224
InChI Key: BUWXYMMPKVJGKZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxycycloheptyl)acetic acid is an organic compound with the molecular formula C9H16O3 It is characterized by a cycloheptyl ring substituted with a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycycloheptyl)acetic acid typically involves the following steps:

    Cycloheptanone to 1-Hydroxycycloheptane: Cycloheptanone is reduced to 1-hydroxycycloheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    1-Hydroxycycloheptane to this compound: The hydroxy group is then functionalized with an acetic acid moiety through a reaction with bromoacetic acid in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromoacetic acid in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-(1-Oxocycloheptyl)acetic acid.

    Reduction: Formation of 2-(1-Hydroxycycloheptyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Hydroxycycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of 2-(1-Hydroxycycloheptyl)acetic acid.

    1-Hydroxycycloheptane: An intermediate in the synthesis process.

    2-(1-Oxocycloheptyl)acetic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cycloheptyl ring with hydroxy and acetic acid functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-hydroxycycloheptyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8(11)7-9(12)5-3-1-2-4-6-9/h12H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXYMMPKVJGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99183-12-7
Record name 2-(1-hydroxycycloheptyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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